(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutyl group, a diazepane ring, and a furan ring connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Formation of the Propenone Linkage: The propenone linkage is formed through a condensation reaction between a furan-2-carbaldehyde and an appropriate diazepane derivative under basic or acidic conditions to ensure the (E)-configuration.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The propenone linkage can be reduced to form saturated derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Saturated diazepane derivatives.
Substitution: N-alkyl or N-acyl diazepane derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- Potential use as a scaffold for drug design due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and diazepane moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their biological activity.
Comparison with Similar Compounds
(E)-1-(4-phenyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclobutyl group.
(E)-1-(4-methyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a cyclobutyl group.
Uniqueness:
- The cyclobutyl group in (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one provides unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
- The combination of the diazepane ring and furan ring in the same molecule offers a distinctive scaffold for drug design and synthesis.
Properties
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUBTBPMTDCRJV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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